PF-04691502

描述

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

an ATP-competitive PI3K/mTOR dual inhibito

属性

IUPAC Name |

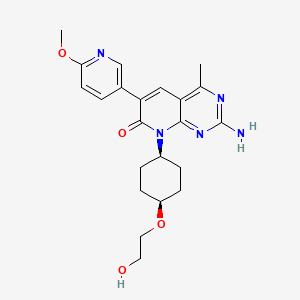

2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLYKKIQACFMJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026004 |

Source

|

| Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013101-36-4 |

Source

|

| Record name | PF 04691502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013101364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04691502 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-8-(trans-4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxy-3-pyridinyl)-4-methyl-pyrido(2,3-d)pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04691502 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W39NS61KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PF-04691502, a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of PF-04691502, a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology of this compound.

Core Mechanism of Action

This compound targets two key nodes in the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in human cancers.[1][2][3] The compound is an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR, thereby blocking their catalytic activity.[1][4]

This compound demonstrates potent inhibition against all four class I PI3K isoforms (α, β, γ, and δ) and mTOR.[4][5] This dual inhibition leads to a comprehensive blockade of the pathway, which may offer advantages over selective inhibitors of either PI3K or mTOR alone.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against recombinant class I PI3K isoforms and mTOR has been determined in biochemical assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Target | Ki (nM) |

| PI3Kα | 1.8[4][5] |

| PI3Kβ | 2.1[4][5] |

| PI3Kδ | 1.6[4][5] |

| PI3Kγ | 1.9[4][5] |

| mTOR | 16[4][5] |

Downstream Signaling Effects

The dual inhibition of PI3K and mTOR by this compound results in the suppression of downstream signaling events. In various cancer cell lines with activating PIK3CA mutations or loss of the tumor suppressor PTEN, this compound has been shown to reduce the phosphorylation of key signaling molecules.[1][2]

Specifically, this compound inhibits the phosphorylation of Akt at both serine 473 (S473) and threonine 308 (T308), which are downstream markers of mTORC2 and PI3K activity, respectively.[1][2] Furthermore, the compound inhibits the activity of mTORC1, as evidenced by the decreased phosphorylation of its substrates, including p70S6 kinase (p70S6K), ribosomal protein S6 (S6RP), and 4E-binding protein 1 (4EBP1).[1][6] The inhibition of these downstream effectors ultimately leads to the disruption of protein synthesis and other cellular processes essential for tumor growth.

Quantitative Cellular Activity

The cellular potency of this compound has been assessed in various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for key downstream events and cell proliferation are presented below.

| Cellular Endpoint | Cell Lines | IC50 (nM) |

| p-AKT (T308) Inhibition | PIK3CA-mutant and PTEN-deleted cancer cells | 7.5 - 47[1][2][4] |

| p-AKT (S473) Inhibition | PIK3CA-mutant and PTEN-deleted cancer cells | 3.8 - 20[1][2][4] |

| mTORC1 Activity Inhibition | PI3K-independent nutrient stimulated assay | 32[1][4][5] |

| Cell Proliferation | PIK3CA-mutant and PTEN-deleted cancer cells | 179 - 313[1][2][4] |

| Cell Proliferation | Aggressive B-cell non-Hodgkin lymphoma cells | 120 - 550[7] |

Cellular and Physiological Consequences

The inhibition of the PI3K/mTOR pathway by this compound translates into significant anti-proliferative and pro-apoptotic effects in cancer cells.

Cell Cycle Arrest

Treatment with this compound has been shown to induce G1 cell cycle arrest.[1][6][7] This is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p27Kip1 and a reduction in the phosphorylation of the retinoblastoma protein (Rb).[1][4]

Induction of Apoptosis

This compound induces apoptosis in various cancer cell lines.[7][8] The induction of apoptosis is mediated, at least in part, through the intrinsic pathway, as evidenced by the cleavage of caspase-3.[8][9] In some bladder cancer cell lines, this compound has also been observed to upregulate the expression of PTEN, further contributing to the inhibition of the PI3K/Akt pathway and promoting apoptosis.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blot Analysis for Phosphoprotein Levels

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Methodology:

-

Cell Culture and Treatment: Cancer cells are seeded in appropriate culture dishes and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 3 hours).[2]

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., Akt, S6RP, 4EBP1) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Following the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. The absorbance at 490 nm is then measured using a 96-well plate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with this compound or vehicle for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. The fixed cells are stored at -20°C overnight or longer.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR that effectively blocks the PI3K/mTOR signaling pathway. This inhibition leads to decreased phosphorylation of key downstream effectors, resulting in G1 cell cycle arrest and the induction of apoptosis in cancer cells. The preclinical data for this compound demonstrates its potential as an anti-cancer therapeutic, and it has been evaluated in Phase I clinical trials.[1][10] This technical guide provides a comprehensive overview of its mechanism of action for the scientific community.

References

- 1. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical evaluation of the PI3K-mTOR dual inhibitor this compound as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I study of this compound, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Downstream Effects of PF-04691502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling targets of PF-04691502, a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] By simultaneously targeting two critical nodes in a frequently hyperactivated signaling pathway in cancer, this compound has demonstrated significant preclinical antitumor activity.[2][3] This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its therapeutic effects by inhibiting the kinase activity of both class I PI3K isoforms (α, β, δ, γ) and mTOR.[4][5] The PI3K/mTOR signaling pathway is a crucial regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Its dysregulation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis and resistance to therapy.[2][3]

By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the activation of downstream effectors, most notably the serine/threonine kinase AKT.[4] Concurrently, this compound inhibits mTOR, a serine/threonine kinase that functions in two distinct complexes, mTORC1 and mTORC2.[1] mTORC1 regulates protein synthesis and cell growth, while mTORC2 is involved in cell survival and cytoskeletal organization, and also phosphorylates AKT at serine 473.[3] The dual inhibition of PI3K and mTOR by this compound leads to a more comprehensive and sustained blockade of this critical cancer-promoting pathway.[2]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Biochemical Inhibition of PI3K Isoforms and mTOR by this compound

| Target | Kᵢ (nM) |

| PI3Kα | 1.8[4][5] |

| PI3Kβ | 2.1[4][5] |

| PI3Kδ | 1.6[4][5] |

| PI3Kγ | 1.9[4][5] |

| mTOR | 16[4][5] |

Table 2: Cellular Inhibitory Activity of this compound on Downstream Effectors

| Target/Process | Cell Lines | IC₅₀ (nM) |

| p-AKT (S473) | PIK3CA-mutant & PTEN-deleted | 3.8 - 20[2][3][5] |

| p-AKT (T308) | PIK3CA-mutant & PTEN-deleted | 7.5 - 47[2][3][5] |

| mTORC1 Activity | Nutrient-stimulated cells | 32[2][5] |

| Cell Proliferation | BT20, SKOV3, U87MG | 179 - 313[2][3][5] |

Core Downstream Signaling Targets

The dual inhibitory action of this compound results in the modulation of a cascade of downstream signaling proteins. The primary and most direct consequence is the reduced phosphorylation and, therefore, activity of key signaling nodes.

PI3K-Dependent Signaling

-

AKT (Protein Kinase B): As a central downstream effector of PI3K, the phosphorylation of AKT at both threonine 308 (T308) and serine 473 (S473) is significantly inhibited by this compound.[2][3] This inactivation of AKT prevents the subsequent phosphorylation and regulation of numerous downstream targets involved in cell survival and proliferation.

-

PRAS40 (Proline-Rich AKT Substrate 40 kDa): Phosphorylation of PRAS40 by AKT is inhibited, which contributes to the suppression of mTORC1 activity.[2][3]

-

FKHRL1 (Forkhead Box Protein O1): Inhibition of AKT leads to decreased phosphorylation of FKHRL1, promoting its nuclear translocation where it can induce the expression of genes involved in apoptosis and cell cycle arrest.[2][4]

mTOR-Dependent Signaling

-

p70S6K (p70S6 Kinase) and S6RP (S6 Ribosomal Protein): this compound effectively suppresses the phosphorylation of p70S6K and its substrate S6RP, key regulators of protein synthesis and cell growth.[4][7][8]

-

4E-BP1 (Eukaryotic Translation Initiation Factor 4E-Binding Protein 1): Inhibition of mTORC1 by this compound leads to reduced phosphorylation of 4E-BP1.[2][7] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation of key oncogenic proteins.

Cellular Outcomes

The inhibition of these critical signaling pathways by this compound culminates in potent anti-cancer effects:

-

Cell Cycle Arrest: Treatment with this compound induces a G1 cell cycle arrest.[2][8] This is associated with the upregulation of the cell cycle inhibitor p27 Kip1 and a reduction in the phosphorylation of the retinoblastoma protein (Rb).[2]

-

Induction of Apoptosis: By inhibiting pro-survival signals mediated by AKT and mTOR, this compound effectively induces apoptosis in cancer cells.[1][4][8]

-

Inhibition of Cell Proliferation: The combined effects on cell cycle progression and apoptosis lead to a significant inhibition of cancer cell proliferation.[2][3]

Signaling Pathway Visualization

The following diagrams illustrate the mechanism of action of this compound and its impact on downstream signaling.

Caption: this compound dual inhibition of PI3K/mTOR signaling.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of this compound's downstream effects.

Western Blot Analysis for Phosphoprotein Levels

This technique is used to determine the phosphorylation status of key signaling proteins.

-

Cell Lysis: Cancer cell lines are treated with varying concentrations of this compound for specified durations. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-AKT S473, p-S6RP S235/236) and total protein levels as a loading control (e.g., total AKT, α-tubulin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Caption: General workflow for Western blot analysis.

Cell Proliferation Assays

These assays are used to measure the effect of this compound on cell viability and growth.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a set period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or resazurin, which is converted to a colored product by metabolically active cells. The absorbance or fluorescence is measured using a plate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Treatment Initiation: Once the tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups. This compound is then administered orally at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised and analyzed by Western blot or immunohistochemistry to assess the in vivo inhibition of downstream signaling targets.

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR that effectively blocks a critical signaling pathway frequently dysregulated in cancer. Its mechanism of action, characterized by the inhibition of key downstream effectors such as AKT, p70S6K, S6RP, and 4E-BP1, leads to significant antitumor effects, including cell cycle arrest, apoptosis, and the inhibition of proliferation. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of the preclinical activity of this compound and underscore its potential as a therapeutic agent for cancers with a hyperactivated PI3K/mTOR pathway. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.[2][8][9]

References

- 1. Facebook [cancer.gov]

- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Preclinical evaluation of the PI3K-mTOR dual inhibitor this compound as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

PF-04691502: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] Deregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, contributing to tumor cell growth, proliferation, and survival.[2][3] By targeting both PI3K and mTOR, this compound effectively abrogates this critical signaling cascade, leading to the induction of apoptosis and cell cycle arrest in a variety of cancer cell types. This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-tumor effects by inhibiting the kinase activity of class I PI3K isoforms (α, β, γ, and δ) and mTOR.[3][4][5] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway.

The inhibition of PI3K prevents the phosphorylation of Akt at threonine 308 (T308).[1][2] Simultaneously, the inhibition of mTOR complex 2 (mTORC2) prevents the phosphorylation of Akt at serine 473 (S473).[1] The abrogation of both phosphorylation events is critical for the complete inactivation of Akt.

Furthermore, this compound inhibits mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.[1][2] This leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The inactivation of these downstream effectors ultimately results in the suppression of cell proliferation and the induction of apoptosis and cell cycle arrest.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

PF-04691502 in PTEN-null Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical activity of PF-04691502, a potent and selective dual inhibitor of PI3K and mTOR kinases, with a specific focus on its application in cancer models characterized by the loss of the tumor suppressor PTEN. The information presented herein is intended to support further research and drug development efforts in this targeted therapeutic area.

Core Concepts: The PI3K/mTOR Pathway in PTEN-null Cancers

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated, driving tumorigenesis. One of the most common mechanisms of PI3K pathway activation is the loss of function of the Phosphatase and Tensin homolog (PTEN) tumor suppressor. PTEN normally antagonizes PI3K signaling; its absence leads to uncontrolled pathway activation, making it a key target for therapeutic intervention.

This compound is an ATP-competitive inhibitor of all class I PI3K isoforms (α, β, γ, δ) and mTOR (mTORC1 and mTORC2). By simultaneously targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this critical signaling cascade.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various PTEN-null cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound in PTEN-null and PIK3CA-mutant Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | IC50 (nM) - Proliferation | IC50 (nM) - p-AKT (S473) | IC50 (nM) - p-AKT (T308) |

| U87MG | Glioblastoma | PTEN-null | 179 - 313 | 3.8 - 20 | 7.5 - 47 |

| NCI-H1650 | NSCLC | PTEN deletion | Not Reported | Not Reported | Not Reported |

Data compiled from multiple sources.[1]

Table 2: In Vivo Efficacy of this compound in PTEN-null Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| U87MG | Glioblastoma | 10 mg/kg, once daily | ~73% | [1] |

| NCI-H1650 | NSCLC | Not Specified | 85% - 87% | [1] |

| Pten/Tgfbr1 deficient mice | HNSCC | 5-10 mg/kg | Significantly delayed tumorigenesis and prolonged survival | [2] |

| PTEN-deficient PDX (LADC) | Lung Adenocarcinoma | 5 mg/kg, daily, oral gavage (in combination) | Modest activity | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Add 10 µL of the various concentrations of this compound to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Addition and Incubation:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the incubator.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to untreated control cells.

-

Western Blot Analysis of Phosphorylated Proteins

This protocol is for the detection of phosphorylated proteins, such as p-AKT and p-S6RP, to assess the pharmacodynamic effects of this compound.

-

Sample Preparation:

-

Treat cells with this compound for the desired time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-p-AKT S473, anti-p-S6RP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip and re-probe the membrane for total protein levels as a loading control.

-

In Vivo Tumor Xenograft Studies

This protocol describes the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the in vivo antitumor activity of this compound.

-

Cell Preparation and Implantation:

-

Harvest and resuspend tumor cells (e.g., U87MG) in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Continue treatment for a specified duration (e.g., 16-21 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend cells in a staining solution containing propidium iodide and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Immunohistochemistry (IHC) for Pharmacodynamic Markers

This protocol is for the detection of pharmacodynamic biomarkers, such as p-AKT and p-S6RP, in tumor tissue from xenograft studies.

-

Tissue Preparation:

-

Fix excised tumors in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin.

-

Cut 4-5 µm sections and mount on slides.

-

-

Antigen Retrieval:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

-

Immunostaining:

-

Block endogenous peroxidase activity.

-

Block non-specific binding with a blocking serum.

-

Incubate with primary antibodies against p-AKT (S473) or p-S6RP overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex.

-

-

Visualization and Analysis:

-

Develop the signal using a DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

Analyze the staining intensity and distribution using a microscope.

-

Conclusion

This compound demonstrates significant preclinical activity in PTEN-null cancer models, effectively inhibiting the PI3K/mTOR pathway and suppressing tumor growth both in vitro and in vivo. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance targeted therapies for this patient population. Further investigation into combination strategies and mechanisms of resistance will be crucial for the successful clinical translation of PI3K/mTOR inhibitors in PTEN-deficient cancers.

References

PF-04691502: A Technical Guide for Researchers in PIK3CA-Mutant Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-04691502, a potent, orally available, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The dysregulation of the PI3K/AKT/mTOR signaling pathway, frequently driven by mutations in the PIK3CA gene, is a critical factor in the development and progression of numerous cancers. This document synthesizes preclinical and early clinical data on this compound, with a focus on its application in cancers harboring PIK3CA mutations.

Mechanism of Action

This compound functions as a dual inhibitor, targeting both PI3K and mTOR kinases, which are crucial components of a signaling pathway that governs cell growth, proliferation, survival, and metabolism.[1] By competitively binding to the ATP-binding site of these enzymes, this compound effectively blocks their catalytic activity.[2] This dual-inhibition is significant because the PI3K/AKT/mTOR pathway is characterized by complex feedback loops, and targeting multiple nodes simultaneously may offer a more robust and durable anti-cancer effect.[3]

The primary targets of this compound are the class I PI3K isoforms (α, β, γ, δ) and mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[2] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of the downstream kinase AKT. The subsequent inhibition of mTORC1 and mTORC2 further disrupts the signaling cascade, affecting downstream effectors such as p70S6K, 4EBP1, and AKT phosphorylation at Serine 473.[3][4]

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Preclinical Research

Biochemical Activity

In cell-free assays, this compound demonstrates potent inhibition of all class I PI3K isoforms and mTOR.

| Target | Ki (nmol/L) |

| PI3Kα | 1.8 |

| PI3Kβ | 2.1 |

| PI3Kδ | 1.6 |

| PI3Kγ | 1.9 |

| mTOR | 16 |

| Data sourced from Selleck Chemicals.[2] |

In Vitro Cellular Activity

This compound has been shown to effectively inhibit the proliferation of various cancer cell lines, particularly those with a hyperactivated PI3K pathway due to PIK3CA mutations or PTEN loss.[3][4]

Table 2.1: Inhibition of AKT Phosphorylation

| Cell Line | Cancer Type | Genetic Mutation | P-AKT S473 IC50 (nmol/L) | P-AKT T308 IC50 (nmol/L) |

| BT20 | Breast | PIK3CA (P539R, H1047R) | 3.8 - 20 | 7.5 - 47 |

| SKOV3 | Ovarian | PIK3CA (H1047R) | 3.8 - 20 | 7.5 - 47 |

| U87MG | Glioblastoma | PTEN null | 3.8 - 20 | 7.5 - 47 |

| Data represents a range of reported IC50 values.[3][4] |

Table 2.2: Inhibition of Cell Proliferation

| Cell Line | Cancer Type | Genetic Mutation | IC50 (nmol/L) |

| BT20 | Breast | PIK3CA (P539R, H1047R) | 313 |

| SKOV3 | Ovarian | PIK3CA (H1047R) | 188 |

| U87MG | Glioblastoma | PTEN null | 179 |

| Data sourced from AACR Journals.[3] |

In addition to inhibiting proliferation, this compound induces a G1 phase cell cycle arrest and apoptosis.[4][5] This is associated with an upregulation of p27 Kip1 and a reduction of retinoblastoma protein (Rb) phosphorylation.[4]

In Vivo Antitumor Activity

The antitumor efficacy of this compound has been demonstrated in several xenograft models.

Table 2.3: In Vivo Tumor Growth Inhibition (TGI)

| Xenograft Model | Cancer Type | Genetic Alteration(s) | TGI (%) |

| NCI-H1650 | NSCLC | PTEN deletion | 85-87 |

| NCI-H1975 | NSCLC | PIK3CA mutation | 85-87 |

| NCI-H460 | NSCLC | PIK3CA & KRAS mutation | 85-87 |

| U87MG | Glioblastoma | PTEN null | Significant antitumor activity |

| SKOV3 | Ovarian | PIK3CA mutation | Significant antitumor activity |

| CNE-2 | Nasopharyngeal | PIK3CA amplification | Significant antitumor activity |

| Data sourced from multiple preclinical studies.[3][4][6] |

Pharmacodynamic analyses in these models confirmed that tumor growth inhibition is accompanied by a significant reduction in the phosphorylation of AKT (S473) and other downstream effectors of the PI3K/mTOR pathway.[3][7]

Clinical Studies

This compound has been evaluated in a Phase I clinical trial involving patients with advanced solid tumors.[8]

-

Maximum Tolerated Dose (MTD): 8 mg, administered orally once daily.[8]

-

Dose-Limiting Toxicities (DLTs): Included Grade 3 fatigue at 8 mg, and Grade 3 rash and intolerable Grade 2 fatigue at 11 mg.[8]

-

Common Treatment-Related Adverse Events: Fatigue, decreased appetite, nausea, hyperglycemia, rash, and vomiting.[8]

-

Pharmacokinetics: The half-life is approximately 11-15 hours.[9] At all dose levels, steady-state plasma concentrations were near or above the target concentration of 16.2 ng/mL, which was associated with ≥75% tumor growth inhibition in preclinical models.[8]

-

Pharmacodynamics: The drug demonstrated target engagement, as evidenced by increased fasting serum glucose and insulin levels, and partial blockade of PI3K signaling in paired tumor biopsies.[8]

-

Antitumor Activity: While no objective responses were observed in the Phase I study, five patients experienced stable disease for more than 16 weeks.[8][9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research of this compound.

Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a reagent such as resazurin (e.g., CellTiter-Blue) or MTS.

-

Data Analysis: Fluorescence or absorbance is measured, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound for a specified duration (e.g., 3 hours), then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT S473, p-AKT T308, total AKT, p-S6, total S6, and a loading control like α-tubulin).[3]

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical experimental workflow for Western blot analysis.

Tumor Xenograft Study

-

Cell Implantation: Immune-compromised mice (e.g., nude mice) are subcutaneously implanted with a suspension of cancer cells (e.g., 5-10 million cells).[3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 10 mg/kg, daily), while the control group receives a vehicle.[6]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).[3]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated and statistical significance is determined.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant preclinical activity against cancer models driven by PIK3CA mutations and other alterations that activate the PI3K pathway. Early clinical data indicate a manageable safety profile and evidence of target engagement. This technical guide provides a foundational resource for researchers investigating the therapeutic potential of this compound and the broader application of PI3K/mTOR pathway inhibitors in oncology. Further research is warranted to identify predictive biomarkers and effective combination strategies to enhance the clinical utility of this compound.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of the PI3K-mTOR dual inhibitor this compound as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor Efficacy of the Dual PI3K/mTOR Inhibitor this compound in a Human Xenograft Tumor Model Derived from Colorectal Cancer Stem Cells Harboring a PIK3CA Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I study of this compound, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

PF-04691502: A Technical Guide to its Impact on AKT and S6RP Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of PF-04691502, a potent and selective oral inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases. The focus of this document is to provide a comprehensive overview of the compound's effect on the phosphorylation of key downstream effectors, AKT and S6 ribosomal protein (S6RP), crucial components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently deregulated in human cancers, making it a prime target for therapeutic intervention.[1][2][3]

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of both PI3K and mTOR.[2][4] By dually inhibiting these two critical nodes, this compound effectively blocks the signal transduction cascade that promotes cell growth, proliferation, and survival.[3][5] Its activity has been demonstrated in various cancer cell lines, particularly those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN, which lead to a hyperactivated PI3K pathway.[1][2]

Quantitative Analysis of AKT and S6RP Phosphorylation Inhibition

The efficacy of this compound in inhibiting the PI3K/mTOR pathway is quantified by its ability to reduce the phosphorylation of downstream targets. The tables below summarize the half-maximal inhibitory concentrations (IC50) for the phosphorylation of AKT at its two key sites, Threonine 308 (T308) and Serine 473 (S473), as well as for mTORC1 activity.

| Cell Line | Cancer Type | Genetic Mutation | P-AKT (S473) IC50 (nmol/L) | P-AKT (T308) IC50 (nmol/L) | Proliferation IC50 (nmol/L) |

| BT20 | Breast Cancer | p110α P539R and H1047R | 3.8 - 20 | 7.5 - 47 | 313 |

| SKOV3 | Ovarian Cancer | p110α H1047R | 3.8 - 20 | 7.5 - 47 | 188 |

| U87MG | Glioblastoma | PTEN null | 3.8 - 20 | 7.5 - 47 | 179 |

Data compiled from multiple studies.[1][2]

| Assay Type | Target | IC50 (nmol/L) |

| PI3K-independent nutrient stimulated assay | mTORC1 activity | 32 |

This assay directly measures the inhibition of mTORC1, a complex downstream of PI3K.[2][4][6]

Studies have consistently shown that this compound leads to a dose-dependent decrease in the phosphorylation of both AKT and S6RP.[1][7] In U87MG glioblastoma cells, a dramatic decrease in the phosphorylation of AKT at both S473 and T308 was observed at a concentration of 100 nmol/L, with a complete reduction at 500 nmol/L following a 3-hour treatment.[1] Similarly, the phosphorylation of S6RP at Ser235/236 was suppressed at 100 nmol/L.[1] In aggressive B-cell non-Hodgkin lymphoma (B-NHL) cell lines, a marked reduction in phospho-S6 ribosomal protein was observed even at a low concentration of 0.05 µM.[7]

Signaling Pathway and Mechanism of Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. The following diagram illustrates the canonical pathway and the points of inhibition by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spandidos-publications.com [spandidos-publications.com]

Preclinical Profile of PF-04691502: A Dual PI3K/mTOR Inhibitor in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-04691502 is an orally bioavailable, ATP-competitive dual inhibitor that potently targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][4][5] Consequently, the dual inhibition of PI3K and mTOR represents a compelling therapeutic strategy for a broad range of malignancies.[1][5] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo antitumor activity, and the experimental methodologies employed in its evaluation.

Biochemical and In Vitro Activity

This compound demonstrates potent and selective inhibition of Class I PI3K isoforms and mTOR in biochemical assays.[1][6] This activity translates to effective inhibition of the PI3K/mTOR signaling pathway and cell proliferation in various cancer cell lines, particularly those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[1][2]

Table 1: Biochemical Inhibition Constants (Ki) of this compound

| Target | Ki (nmol/L) |

| PI3Kα | 1.8[1][6][7] |

| PI3Kβ | 2.1[1][6][7] |

| PI3Kδ | 1.6[1][6][7] |

| PI3Kγ | 1.9[1][6][7] |

| mTOR | 16[1][6][7] |

Table 2: In Vitro Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Alteration(s) | P-AKT(S473) IC50 (nmol/L) | P-AKT(T308) IC50 (nmol/L) | Cell Proliferation IC50 (nmol/L) |

| BT20 | Breast Cancer | PIK3CA P539R & H1047R | 3.8 - 20 | 7.5 - 47 | 313[1][7] |

| SKOV3 | Ovarian Cancer | PIK3CA H1047R | 3.8 - 20 | 7.5 - 47 | 188[1][7] |

| U87MG | Glioblastoma | PTEN null | 3.8 - 20 | 7.5 - 47 | 179[1][7] |

| UM-SCC1 | Head and Neck Cancer | wtTP53 | - | - | ~2000 |

| UM-SCC46 | Head and Neck Cancer | mtTP53 | - | - | ~600 |

| B-NHL cell lines | B-cell non-Hodgkin lymphoma | - | - | - | 120 - 550[8] |

| NPC cell lines | Nasopharyngeal Carcinoma | - | - | - | In the hundred nanomolar range[9] |

Note: IC50 values are presented as ranges based on multiple sources.

Signaling Pathway Inhibition

This compound effectively suppresses the PI3K/mTOR signaling pathway by inhibiting the phosphorylation of key downstream effectors. In cancer cell lines, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of AKT at both Ser473 and Thr308, as well as downstream targets of mTORC1, including p70S6K, S6 ribosomal protein (S6RP), and 4EBP1.[1][2][6] The inhibition of AKT(S473) phosphorylation suggests an impact on both mTORC1 and mTORC2.[1] Furthermore, this compound has been shown to induce a G1 cell cycle arrest, associated with an upregulation of p27 Kip1 and a reduction of Rb phosphorylation.[1][2][6]

Caption: this compound dual-inhibits PI3K and mTORC1.

In Vivo Antitumor Efficacy

This compound has demonstrated significant, dose-dependent antitumor activity in various xenograft models of human cancer.

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) | Tumor Growth Inhibition (TGI) at MTD |

| U87MG | Glioblastoma | 10 mg/kg, PO, QD | 10 mg/kg | ~70%[5] |

| SKOV3 | Ovarian Cancer | PO, QD for 16 days | 10 mg/kg | ~72%[1] |

| CNE-2 | Nasopharyngeal Carcinoma | 10 mg/kg for 2 weeks | - | Significant reduction in tumor volume and weight[9] |

| NSCLC Models (including erlotinib-resistant) | Non-Small Cell Lung Cancer | - | - | Tumor growth inhibition observed[1][10] |

Pharmacodynamic studies in tumor-bearing mice confirm that this compound effectively modulates the PI3K/mTOR pathway in vivo. Treatment with this compound at efficacious doses leads to a significant and persistent reduction in the phosphorylation of AKT, PRAS40, 4EBP1, and S6RP in tumor tissues.[1]

Experimental Protocols

Biochemical Assays

The inhibitory activity of this compound against PI3K isoforms and mTOR was determined using recombinant enzymes in biochemical assays. The ATP-competitive nature of inhibition was confirmed for PI3Kα.[1][6] The assays typically measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor to determine the Ki value.

Cell Proliferation and Apoptosis Assays

The antiproliferative effects of this compound were assessed in various cancer cell lines.[1][7][8] Cells were typically seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was then measured using assays such as MTS or CCK-8.[8][11] Apoptosis induction was evaluated by methods such as flow cytometry to detect Annexin V-positive cells or by Western blotting for cleaved PARP and caspase-3.[1][12]

Western Blot Analysis

To assess the impact of this compound on intracellular signaling, cancer cells were treated with the compound for a defined duration (e.g., 3 hours).[1] Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins, including AKT, p70S6K, S6RP, 4EBP1, and PRAS40.[1] α-Tubulin was often used as a loading control.[1]

Tumor Xenograft Studies

In vivo antitumor efficacy was evaluated in immunodeficient mice (e.g., nude mice) bearing subcutaneous tumors derived from human cancer cell lines.[1][13] Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically once daily, at various dose levels.[1] Tumor volumes were measured regularly to determine the extent of tumor growth inhibition. At the end of the study, tumors were often harvested for pharmacodynamic analysis by Western blot or immunohistochemistry to assess the in vivo inhibition of the PI3K/mTOR pathway.[1]

Caption: Workflow for in vivo xenograft studies.

Conclusion

The preclinical data for this compound robustly demonstrate its potency and selectivity as a dual PI3K/mTOR inhibitor. It effectively suppresses the PI3K/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines in vitro.[1][2][8] This in vitro activity translates into significant antitumor efficacy in in vivo xenograft models of various cancers, including glioblastoma, ovarian, and non-small cell lung cancer.[1][2] These findings provided a strong rationale for the clinical development of this compound as a therapeutic agent for patients with advanced solid tumors.[1][2] The compound has since entered Phase I clinical trials.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Pfizer Oncology To Present Broad Array Of New Pre-Clinical And Clinical Data From Early And Late Stage Compounds | Pfizer [pfizer.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical evaluation of the PI3K-mTOR dual inhibitor this compound as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. scienceopen.com [scienceopen.com]

- 12. Evaluation of a Dual PI3K/mTOR Inhibitor this compound against Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K-mTOR inhibitor this compound anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

PF-04691502: A Dual PI3K/mTOR Inhibitor for Non-Small Cell Lung Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-small cell lung carcinoma (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies.[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in NSCLC, playing a critical role in cell growth, proliferation, survival, and angiogenesis.[3][4] This aberrant signaling can be driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN.[3][5][6] Consequently, targeting key nodes in this pathway represents a promising therapeutic approach. PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of PI3K and mTOR kinases, which has demonstrated significant antitumor activity in preclinical models of NSCLC.[3][5][7] This technical guide provides a comprehensive overview of the preclinical activity of this compound in NSCLC, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects by simultaneously inhibiting both PI3K and mTOR, two critical kinases in a major signaling cascade that promotes tumor growth.[1] By targeting both PI3K, an upstream component, and mTOR, a downstream effector, this compound can achieve a more comprehensive blockade of the pathway.[1] This dual inhibition is designed to overcome potential feedback loops that can arise when targeting only one of these kinases.[1] The drug has shown potent and selective activity against class I PI3K isoforms (α, β, δ, γ) and mTOR.[7][8]

Quantitative In Vitro Activity

The in vitro potency of this compound has been evaluated across various NSCLC cell lines, demonstrating significant inhibition of cell proliferation and key signaling molecules. The tables below summarize the key quantitative data from these studies.

Table 1: Biochemical Inhibition of PI3K and mTOR by this compound

| Target | Ki (nM) |

| PI3Kα | 1.8[7][8] |

| PI3Kβ | 2.1[7][8] |

| PI3Kδ | 1.6[7][8] |

| PI3Kγ | 1.9[7][8] |

| mTOR | 16[7][8] |

Table 2: Cellular Activity of this compound in NSCLC and Other Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Endpoint | IC50 (nM) |

| A549 | NSCLC | - | Cell Viability (24h) | 209.77 ± 34.23[1] |

| Cell Viability (48h) | 151.45 ± 35.34[1] | |||

| Cell Viability (72h) | 191.60 ± 39.66[1] | |||

| H460 | NSCLC | - | Cell Viability (24h) | 1965.5 ± 131.7[1] |

| Cell Viability (48h) | 1080.1 ± 307.1[1] | |||

| Cell Viability (72h) | 936.7 ± 174.6[1] | |||

| BT20 | Breast Cancer | PIK3CA (P539R, H1047R) | p-AKT (S473) Inhibition | 3.8 - 20[8][9] |

| p-AKT (T308) Inhibition | 7.5 - 47[8][9] | |||

| Cell Proliferation | 313[8] | |||

| SKOV3 | Ovarian Cancer | PIK3CA (H1047R) | p-AKT (S473) Inhibition | 3.8 - 20[8][9] |

| p-AKT (T308) Inhibition | 7.5 - 47[8][9] | |||

| Cell Proliferation | 188[8] | |||

| U87MG | Glioblastoma | PTEN null | p-AKT (S473) Inhibition | 3.8 - 20[8][9] |

| p-AKT (T308) Inhibition | 7.5 - 47[8][9] | |||

| Cell Proliferation | 179[8] |

In Vivo Antitumor Activity

Preclinical studies using NSCLC xenograft models in mice have demonstrated the in vivo efficacy of this compound. The drug has been shown to inhibit tumor growth, including in models resistant to other targeted therapies like erlotinib.[3]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome |

| NSCLC | Non-Small Cell Lung Carcinoma | This compound | Tumor growth inhibition[3][7] |

| Erlotinib-resistant NSCLC (NCI-H1975) | Non-Small Cell Lung Carcinoma | This compound | Tumor growth inhibition[3] |

| U87MG | Glioblastoma | This compound (10 mg/kg, single dose) | Significant reduction in p-AKT and p-S6RP at 4 hours[8] |

| U87MG | Glioblastoma | This compound (10 mg/kg, once daily) | ~73% tumor growth inhibition[8] |

Signaling Pathway Inhibition

This compound targets the PI3K/mTOR pathway, a central regulator of cell fate. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

Caption: PI3K/mTOR signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to evaluate the activity of this compound in NSCLC.

In Vitro Cytotoxicity Assay (Resazurin Dye Assay)

This assay is used to determine the effect of this compound on the viability of NSCLC cell lines.

-

Cell Seeding: NSCLC cells (e.g., A549, H460) are seeded into 96-well plates at a density of 3,000 cells per well and incubated overnight to allow for attachment.[7]

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 5 nM to 5,000 nM) or DMSO as a vehicle control.[1][7]

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

-

Resazurin Addition: Resazurin solution is added to each well, and the plates are incubated for an additional 3 hours.[7]

-

Fluorescence Reading: The fluorescence intensity is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[7]

-

Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration using a non-linear curve fit.[7]

Western Blot Analysis

Western blotting is employed to assess the inhibition of key proteins in the PI3K/mTOR pathway following treatment with this compound.

-

Cell Lysis: NSCLC cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins such as phospho-AKT (S473, T308), phospho-p70S6K (T389), and total counterparts.[1][3] A loading control antibody (e.g., α-Tubulin or GAPDH) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of immunodeficient mice.[8]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).[8]

-

Drug Administration: Mice are randomized into treatment and control groups. This compound is administered orally, once daily, at a specified dose (e.g., 10 mg/kg).[8] The control group receives the vehicle.

-

Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).[8]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement.[7]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Experimental Workflow

The following diagram provides a high-level overview of the typical experimental workflow for evaluating a compound like this compound in NSCLC.

References

- 1. Enhanced Anticancer Activity of this compound, a Dual PI3K/mTOR Inhibitor, in Combination With VEGF siRNA Against Non–small-cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Anticancer Activity of this compound, a Dual PI3K/mTOR Inhibitor, in Combination With VEGF siRNA Against Non-small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity [ouci.dntb.gov.ua]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

Investigating PF-04691502 in Glioblastoma Xenografts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in GBM, making it a key target for therapeutic intervention. PF-04691502 is a potent, orally bioavailable, ATP-competitive dual inhibitor of PI3K and mTOR kinases. This technical guide provides a comprehensive overview of the preclinical investigation of this compound in glioblastoma xenograft models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

In Vitro Activity of this compound

| Cell Line | Genetic Profile | Parameter | Value (nmol/L) | Reference |

| U87MG | PTEN null | IC50 (Cell Proliferation) | 179 - 313 | [1] |

| U87MG | PTEN null | IC50 (p-AKT S473) | 3.8 - 20 | [1] |

| U87MG | PTEN null | IC50 (p-AKT T308) | 7.5 - 47 | [1] |

In Vivo Target Concentration for Efficacy

| Xenograft Model | Efficacy Endpoint | Target Plasma Concentration | Reference |

| Preclinical Cancer Models | ≥75% Tumor Growth Inhibition | 16.2 ng/mL | [2] |

Signaling Pathway and Experimental Workflow

PI3K/mTOR Signaling Pathway Inhibition by this compound

Caption: PI3K/mTOR pathway inhibition by this compound.

Glioblastoma Xenograft Experimental Workflow

Caption: Workflow for a glioblastoma xenograft study.

Experimental Protocols

Glioblastoma Xenograft Model Establishment

1. Cell Culture:

-

U87MG human glioblastoma cells are cultured in appropriate media (e.g., MEM with 10% FBS, non-essential amino acids, and sodium pyruvate) at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are harvested during the exponential growth phase for implantation.

2. Animal Models:

-

Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old, are used.

3. Subcutaneous Xenograft Implantation:

-

A suspension of U87MG cells (e.g., 5 x 10^6 cells in 100-200 µL of sterile PBS or a mixture with Matrigel) is injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

4. Orthotopic (Intracranial) Xenograft Implantation:

-

Mice are anesthetized, and a small burr hole is made in the skull.

-

A stereotactic apparatus is used to inject a low volume of U87MG cell suspension (e.g., 1 x 10^5 cells in 2-5 µL of PBS) into the brain parenchyma (e.g., striatum).

-

The burr hole is sealed with bone wax, and the scalp is sutured.

5. Tumor Growth Monitoring:

-

For subcutaneous models, tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

-

For orthotopic models, tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

Drug Administration and Efficacy Assessment

1. Formulation and Dosing:

-

A specific, publicly available, detailed formulation for this compound in preclinical glioblastoma studies is not consistently reported. Generally, for oral administration, inhibitors are formulated in vehicles such as 0.5% methylcellulose or a mixture of polyethylene glycol, polyvinylpyrrolidone, and water.

-

Dosing is typically performed daily by oral gavage.

2. Treatment Schedule:

-

Treatment is initiated once tumors reach the desired size.

-

The duration of the study can vary but often continues for several weeks or until tumors in the control group reach a predetermined endpoint size.

3. Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.

-

Tumor Growth Delay: The difference in the time it takes for tumors in the treated versus the control group to reach a specific volume.

-

Body Weight: Monitored as an indicator of toxicity.

Pharmacodynamic (PD) Marker Analysis

1. Western Blotting:

-

Tissue Collection: Tumors are harvested at a specified time point after the final dose of this compound.

-

Lysate Preparation: Tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473/Thr308), phospho-S6 Ribosomal Protein (Ser235/236), total AKT, total S6), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. Immunohistochemistry (IHC):

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin.

-

Sectioning: 4-5 µm sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

-

Staining: Sections are incubated with primary antibodies for PD markers (e.g., p-AKT, p-S6) and proliferation markers (e.g., Ki-67).

-

Detection: A secondary antibody and a detection system (e.g., DAB) are used for visualization.

-

Analysis: Staining intensity and the percentage of positive cells are quantified.

Conclusion

This compound demonstrates potent inhibition of the PI3K/mTOR pathway in glioblastoma cells and has shown antitumor activity in preclinical xenograft models. The target plasma concentration of 16.2 ng/mL for significant tumor growth inhibition provides a valuable benchmark for in vivo studies. While detailed dose-response and pharmacokinetic data in glioblastoma xenografts are not extensively published, the methodologies outlined in this guide provide a robust framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound in this challenging disease. Future studies should aim to generate and publish more comprehensive in vivo efficacy and pharmacokinetic data to facilitate the clinical translation of this and similar targeted therapies for glioblastoma.

References

- 1. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of PF-04691502 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. The intricate pathophysiology of AD involves multiple signaling pathways, among which the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway has emerged as a critical regulator of neuronal survival, synaptic plasticity, and the metabolism of key pathological proteins. Dysregulation of this pathway is increasingly implicated in AD pathogenesis. PF-04691502, a potent, ATP-competitive dual inhibitor of PI3K and mTOR, originally developed for oncology, has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, and a summary of key preclinical findings, with a focus on quantitative data and detailed experimental methodologies to support further research and development in the field of neurodegenerative diseases.

Introduction: The PI3K/Akt/mTOR Pathway in Alzheimer's Disease

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In the central nervous system, this pathway is integral to neuronal health, synaptic function, and memory formation.[2][3] However, there is mounting evidence that hyperactivation of the PI3K/Akt/mTOR pathway contributes to the pathological hallmarks of Alzheimer's disease, namely the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein.[4] This overactivation can disrupt cellular homeostasis, impair autophagy (the cellular process for clearing aggregated proteins), and promote neuroinflammation, all of which are central to AD progression.[3]

This compound is a small molecule inhibitor that targets both PI3K and mTOR kinases, offering a dual-pronged approach to modulating this dysregulated pathway.[5] Its ability to cross the blood-brain barrier and act on central targets makes it a compelling candidate for neurodegenerative disease research.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR, thereby blocking their catalytic activity.[6] By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of Akt, a key downstream effector. Simultaneously, its inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes (mTORC1 and mTORC2), further dampens the signaling cascade. This dual inhibition leads to a reduction in the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1), which are critical for protein synthesis and cell growth.[6] A significant consequence of mTOR inhibition is the induction of autophagy, a cellular recycling process that can facilitate the clearance of aggregated proteins like Aβ.[4]

Signaling Pathway Diagram

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway in the context of Alzheimer's disease and the inhibitory action of this compound.

Quantitative Data Summary